molecular formula C12H10ClN3O3 B5577603 1-(4-chloro-3-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole

1-(4-chloro-3-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B5577603
M. Wt: 279.68 g/mol
InChI Key: VMERKGDLYXXCQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives involves specific reactions that combine different chemical entities to form the desired compound. For example, the synthesis of related pyrazole compounds has been achieved through various methods, including cyclocondensation and reactions with acyl chlorides, showcasing the versatile approaches to creating these compounds (Channar et al., 2019; Kurihara et al., 1976).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using techniques like X-ray diffraction, NMR, and IR spectroscopy. These studies reveal detailed information on the crystalline structure, molecular geometry, and vibrational frequencies, providing insights into the spatial arrangement and electronic properties of the molecules (Evecen et al., 2016; Demir et al., 2016).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, highlighting their reactivity and potential for further chemical modifications. Studies have shown that these compounds participate in hydrogen-bonded interactions, aromatic nucleophilic substitution, and reactions with nitroolefins, among others, indicating a rich chemistry that can lead to diverse derivatives with unique properties (Portilla et al., 2007; Sapegin et al., 2012; Deng & Mani, 2008).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting points, and crystalline forms, are crucial for their application and handling. These properties are influenced by the compound's molecular structure and the presence of specific functional groups, affecting their behavior in different environments (Kumarasinghe et al., 2009; Ishida et al., 2001).

Chemical Properties Analysis

The chemical properties of “1-(4-chloro-3-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole” can be inferred from studies on related compounds, including their electronic characteristics, charge distribution, and interaction capabilities. For instance, analyses using DFT calculations and NBO analysis provide deep insights into the electronic structure, charge transfer mechanisms, and resonance interactions within these molecules (Demir et al., 2016; Channar et al., 2019).

References:

Scientific Research Applications

Synthesis and Characterization

Several studies have been conducted on the synthesis and characterization of pyrazole derivatives. One study involved the synthesis of new azo Schiff bases of pyrazole derivatives and their spectroscopic and theoretical investigations. These compounds were synthesized using the condensation reaction between p-nitrobenzaldehyde and (E)-1-phenyl-4-(phenyldiazenyl)-1H-pyrazole-3,5-diamine. The compounds were characterized using IR, UV–Vis, 1H-NMR, and 13C-NMR spectroscopies, and their experimental spectral analyses were supported by theoretical calculations based on density functional theory (DFT) (Özkınalı et al., 2018).

Another study focused on the synthesis of dibenzo[b,f]pyrazolo[1,5-d][1,4]oxazepines through a tandem aromatic nucleophilic substitution - Smiles rearrangement - denitrocyclization process. This process provided pyrazolo-fused dibenzo[b,f][1,4]oxazepines as a single regioisomer (Sapegin et al., 2012).

DNA Interaction and Molecular Docking

Research on the interaction of pyrazole derivatives with DNA and their molecular docking studies reveals their potential in biomedical applications. One study synthesized novel mixed ligand metal complexes with pyrazole derivatives and investigated their binding nature with calf thymus DNA. The results indicated that the synthesized complexes interact with DNA through an intercalative mode, suggesting potential applications in drug design and molecular biology (Arunadevi et al., 2017).

Applications in Catalysis

The synthesis of pyrazole derivatives has also been explored for their potential applications in catalysis. For example, dinickel(II) complexes of bis(N-heterocyclic carbene) ligands containing [Ni2(μ-OH)] cores have been identified as highly efficient catalysts for the coupling of aryl chlorides. These complexes demonstrate excellent catalytic activities in Suzuki−Miyaura and Kumada−Corriu coupling reactions, highlighting their significance in synthetic chemistry (Zhou et al., 2008).

properties

IUPAC Name

(4-chloro-3-nitrophenyl)-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c1-7-5-8(2)15(14-7)12(17)9-3-4-10(13)11(6-9)16(18)19/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMERKGDLYXXCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.